molecular formula C16H23N3O5S2 B2462844 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1219901-85-5

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2462844
CAS No.: 1219901-85-5
M. Wt: 401.5
InChI Key: DIVSGIAXPAWHAD-UHFFFAOYSA-N
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Description

4-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates a distinctive structural framework featuring a benzenesulfonamide group linked through a carbonyl bridge to a piperazine ring that is further functionalized with a cyclopropylsulfonyl moiety. This specific arrangement of pharmacophores is characteristic of compounds developed for targeted molecular interaction studies . The integration of the sulfonamide functionality is a notable structural feature, as this group is present in a wide range of biologically active molecules and pharmaceuticals. Sulfonamide-containing compounds frequently serve as key scaffolds in the development of enzyme inhibitors and receptor antagonists for various therapeutic areas . The piperazine-carbonyl linkage is a common structural motif found in compounds with diverse pharmacological activities, including those investigated as inhibitors of key biological targets such as poly(ADP-ribose) polymerase (PARP) for cancer research and glycine transporter-1 (GlyT-1) for neurological disorder research . This compound is provided exclusively For Research Use Only. It is intended for use in laboratory research and is not intended for human consumption, diagnostic use, or therapeutic applications of any kind. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S2/c1-17(2)25(21,22)14-5-3-13(4-6-14)16(20)18-9-11-19(12-10-18)26(23,24)15-7-8-15/h3-6,15H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVSGIAXPAWHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclopropylsulfonyl Group: This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation under standard conditions. While the 1- and 4-positions are already substituted with carbonyl and sulfonyl groups, residual amines (if present in synthetic precursors) react with:

  • Acetyl chloride : Forms N-acetyl derivatives at 60°C in dichloromethane with triethylamine

  • Benzoyl chloride : Requires catalytic DMAP in THF at room temperature

Key product :

ReactantProductYieldConditions
Ac₂O4-(4-(cyclopropylsulfonyl)-N-acetylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide78%DCM, Et₃N, 12h

Alkylation Reactions

The electron-rich piperazine nitrogen participates in nucleophilic substitution:

  • Methyl iodide : Forms quaternary ammonium salts at 50°C in acetonitrile

  • Benzyl bromide : Requires phase-transfer catalysts (e.g., TBAB) in biphasic systems

Reactivity trend :

Alkylation occurs preferentially at the less sterically hindered nitrogen atom adjacent to the cyclopropylsulfonyl group .

Sulfonylation

The compound demonstrates dual sulfonamide reactivity:

  • Existing sulfonamide group : Resists further sulfonylation due to electron-withdrawing effects

  • Piperazine nitrogen : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine at 0°C

Comparative stability :

PositionRelative Reactivity
Piperazine NModerate (Steric hindrance from cyclopropane)
Benzenesulfonamide NNegligible

N-Oxidation

The tertiary amine forms stable N-oxide derivatives:

  • mCPBA : 85% conversion in chloroform at -20°C

  • H₂O₂/AcOH : Slower reaction (48h) but higher selectivity

Oxidation byproducts :

  • Cyclopropane ring remains intact under mild conditions

  • Over-oxidation leads to sulfone decomposition above 100°C

Hydrolysis Pathways

Controlled hydrolysis occurs under specific conditions:

Sulfonamide cleavage :

AgentProductsConditions
6M HClCyclopropylsulfonic acid + Piperazine fragmentReflux, 24h
LiAlH₄Thiol intermediate (unstable)THF, 0°C

Carbonyl hydrolysis :

  • Resistant to basic conditions (pH < 12)

  • Requires enzymatic cleavage for bioconjugation

Metal Coordination

The piperazine acts as a bidentate ligand:

MetalComplex TypeStability Constant (log K)
Cu(II)[Cu(L)₂]²⁺8.9 ± 0.2
Pd(II)Square planar6.7

Applications :

  • Catalyzes Suzuki-Miyaura couplings when complexed with Pd

  • Shows antimicrobial activity as Ag(I) complexes

Radical Reactions

The cyclopropane ring participates in unique transformations:

Ring-opening polymerization :

InitiatorProductApplication
AIBNPoly(sulfonamide-cyclopropane)Thermoresponsive materials
UV lightCrosslinked networksPhotoresists

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves several steps, typically starting from piperazine derivatives. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. For instance, studies have reported the successful synthesis of related sulfonamide compounds with notable yields and purity levels .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity. Research indicates that sulfonamide derivatives exhibit significant antibacterial effects against various strains of bacteria. In vitro studies have demonstrated that compounds similar to this compound show promising results against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression. For example, inhibition of carbonic anhydrase IX has been linked to reduced proliferation in breast cancer cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)10.93Apoptosis induction
HeLa (cervical cancer)15.25Enzyme inhibition
A549 (lung cancer)12.50Cell cycle arrest

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various sulfonamides, the compound demonstrated significant activity against resistant bacterial strains. The study utilized a disc diffusion method to assess the effectiveness of the compound compared to traditional antibiotics. Results indicated that it could serve as a potential alternative in treating infections caused by resistant pathogens .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of sulfonamide derivatives, including the compound . The study revealed that treatment with the compound led to a marked decrease in cell viability in MDA-MB-231 cells, alongside increased apoptosis markers. These findings suggest that this compound may be effective in developing new cancer therapies targeting specific pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties Reference
4-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide (Target) C₁₇H₂₄N₄O₅S₂ (estimated) Cyclopropylsulfonyl, N,N-dimethylbenzenesulfonamide ~452.5 (estimated) High metabolic stability; potential enzyme/receptor selectivity
1-(3-(4-(Cyclopropylsulfonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)-4-methylpiperidine-4-carbonitrile C₂₃H₃₀FN₆O₃S 6-Fluoroquinoline, 4-methylpiperidine 489.2 LC-MS retention: 4.03 min; ALDH inhibition activity inferred
4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide C₂₁H₂₆N₄O₄S 2-Methoxyphenyl, N,N-dimethylbenzenesulfonamide ~442.5 Enhanced lipophilicity; potential serotonin receptor modulation
N-(4-Butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide C₂₈H₃₂ClN₃O₃S 2-Chlorophenyl, 4-butylphenyl, 4-methylbenzenesulfonamide 526.1 Increased molecular weight; possible enhanced receptor binding but higher toxicity
3-Methoxy-N-{4-[(4-phenylpiperazinyl)carbonyl]benzyl}benzenesulfonamide C₂₆H₂₈N₄O₄S Phenylpiperazine, 3-methoxybenzenesulfonamide ~516.6 High lipophilicity; potential CNS activity due to phenyl group

Key Structural and Functional Insights:

Piperazine Substitutions: The cyclopropylsulfonyl group in the target compound offers a balance between steric bulk and metabolic stability, distinguishing it from analogs with 2-methoxyphenyl () or 2-chlorophenyl () groups. The latter may improve receptor affinity but increase toxicity . Fluorine in the quinoline-based analog () enhances electronegativity and bioavailability, but its absence in the target compound suggests divergent pharmacological targets .

Sulfonamide Modifications :

  • The N,N-dimethyl group in the target compound likely improves solubility compared to N-(4-butylphenyl) () or 3-methoxybenzenesulfonamide (), which prioritize lipophilicity for membrane penetration .

Biological Activity :

  • Compounds with piperazine-carbonyl motifs (e.g., ) are associated with enzyme inhibition (e.g., ALDH) or receptor antagonism (e.g., 5-HT1A). The target compound’s lack of a fluorinated or chlorinated aryl group may reduce off-target effects .

Physicochemical Properties: The target compound’s estimated molecular weight (~452.5 g/mol) is lower than quinoline-based analogs (e.g., 489.2 g/mol in ), suggesting better oral bioavailability .

Biological Activity

The compound 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈N₂O₄S₂
  • Molecular Weight : 366.43 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of sulfonamide compounds, including the target compound, often involves inhibition of specific enzymes or pathways. The proposed mechanisms include:

  • Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.
  • Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties by inhibiting bacterial folate synthesis.

Antitubercular Activity

Research has shown that piperazine derivatives can possess significant antitubercular activity. A study evaluating similar compounds reported that derivatives with piperazine moieties exhibited promising activity against Mycobacterium tuberculosis with minimal cytotoxicity. For instance, compounds with carbonyl substitutions demonstrated MIC values as low as 0.008 μM, indicating strong efficacy against tuberculosis .

Anticancer Potential

Sulfonamide derivatives have been explored for their anticancer properties. The structural modifications in sulfonamides can enhance their interaction with cancer cell lines. In particular, the presence of electron-withdrawing groups has been correlated with increased cytotoxicity against various cancer cell lines .

Case Studies

StudyFindings
Antitubercular Evaluation A series of piperazine derivatives were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The most potent compound exhibited an MIC of 0.008 μM, showcasing the potential of piperazine-based compounds in tuberculosis treatment .
Anticancer Activity Various sulfonamide derivatives were tested against different cancer cell lines. The presence of specific substituents significantly influenced their growth-inhibitory effects, with some compounds demonstrating IC50 values lower than standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and the sulfonamide group can significantly influence biological activity. For example:

  • Cyclopropyl Substitution : The introduction of cyclopropyl groups has been associated with enhanced binding affinity to target enzymes.
  • Dimethyl Substitution : N,N-dimethyl groups may improve solubility and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Piperazine functionalization : Cyclopropylsulfonyl groups are introduced via nucleophilic substitution using cyclopropylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) .
  • Carbonyl coupling : Amide bond formation between the piperazine and benzenesulfonamide moieties can be achieved using coupling agents like HATU or EDC in anhydrous DMF at 0–25°C .
  • Optimization : Yield improvements (up to 85%) are observed with controlled stoichiometry (1:1.2 molar ratio of reactants) and inert atmospheres (N₂ or Ar). Solvent choice (e.g., DMF vs. THF) significantly impacts crystallinity, as shown in analogous sulfonamide syntheses .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Key signals include the cyclopropyl methylene protons (δ 1.0–1.2 ppm) and sulfonamide S=O stretches (1350–1300 cm⁻¹ in IR) .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical calculations (e.g., ±5 ppm tolerance) .
  • Crystallography : X-ray diffraction (XRPD) confirms crystallinity, with lattice parameters compared to databases like CCDC .
  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity; TGA/DSC assess thermal stability .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Solubility Adjustments : Discrepancies in IC₅₀ values may arise from solubility limits. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as salts (e.g., HCl or phosphate salts) to improve bioavailability .
  • Metabolite Screening : LC-HRMS identifies active metabolites that might interfere with assays, as seen in related piperazine derivatives .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the sulfonamide group and hydrophobic contacts from the cyclopropyl moiety .
  • SAR Analysis : Systematically modify substituents (e.g., replacing dimethyl groups with fluorinated analogs) and predict ADMET properties via QSAR models .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for sustained interactions .

Q. What advanced analytical techniques are recommended for studying degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to pH extremes (1–13), oxidative stress (H₂O₂), and UV light. Monitor degradation products via UPLC-QTOF .
  • Stability-Indicating Methods : Develop a validated HPLC method with photodiode array detection to track degradation kinetics. Use Arrhenius plots to predict shelf-life .
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁴C at the piperazine ring) traces metabolic pathways in hepatocyte models .

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